molecular formula C12H15BN2O2 B585682 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 741709-62-6

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B585682
CAS No.: 741709-62-6
M. Wt: 230.074
InChI Key: SARWEPUHGNIVNJ-UHFFFAOYSA-N
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Description

2-Cyanopyridine-4-boronic acid pinacol ester (CAS: 741709-62-6) is a heterocyclic boronic ester featuring a pyridine ring substituted with a cyano group (-CN) at position 2 and a pinacol-protected boronic acid moiety at position 4. Boronic acid pinacol esters are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds critical to pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2/c1-11(2)12(3,4)17-13(16-11)9-5-6-15-10(7-9)8-14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARWEPUHGNIVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671329
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
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Molecular Weight

230.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741709-62-6
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
Source CAS Common Chemistry
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Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyanopyridine-4-boronic acid pinacol ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves the reaction of picolinonitrile with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a transition metal catalyst like palladium and carried out under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

2-Cyanopyridine-4-boronic acid pinacol ester, with the CAS number 741709-62-6, is characterized by its boron-containing structure, which allows it to participate in numerous chemical reactions. The compound features a cyano group attached to a pyridine ring, enhancing its reactivity and utility in synthetic pathways.

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a coupling partner, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Kinase Inhibitors

In a notable study, this compound was utilized in the synthesis of kinase inhibitors, which are critical in cancer therapy. The reaction conditions involved palladium catalysts and base additives, leading to high yields of the desired products. This showcases the compound's efficacy in late-stage functionalization processes .

Pharmaceutical Applications

Drug Development

The compound has been employed in the development of various therapeutic agents. Its ability to form stable complexes with palladium makes it suitable for synthesizing bioactive molecules.

Example: Crizotinib Synthesis

Crizotinib, an anaplastic lymphoma kinase inhibitor used in cancer treatment, was synthesized using this compound as a key intermediate. The late-stage Suzuki coupling facilitated the introduction of critical functional groups necessary for biological activity .

Analytical Chemistry

Purity Analysis Techniques

Due to its reactivity, analyzing this compound poses challenges. Advanced chromatographic methods have been developed to assess its purity effectively. These methods include non-aqueous reversed-phase high-performance liquid chromatography (HPLC), which stabilizes the compound during analysis .

Material Science

Polymer Chemistry

The compound's boron functionality allows it to be integrated into polymer frameworks, enhancing properties such as thermal stability and mechanical strength. Research has indicated that incorporating boronic esters can lead to innovative materials with tailored characteristics for specific applications .

Mechanism of Action

The mechanism of action of 2-CYANOPYRIDINE-4-BORONIC ACID PINACOL ESTER involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can also undergo transformations, adding to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-cyanopyridine-4-boronic acid pinacol ester with analogous pyridine-based boronic esters, emphasizing structural features, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 741709-62-6 C₁₂H₁₄BN₂O₂ 227.06 (calculated) -CN (position 2) Enhanced electrophilicity for cross-coupling; potential use in drug discovery
2-Chloropyridine-4-boronic acid pinacol ester 458532-84-8 C₁₁H₁₅BClNO₂ 239.50 -Cl (position 2) Moderate reactivity; halogen facilitates further functionalization
2-Bromopyridine-4-boronic acid pinacol ester 458532-82-6 C₁₁H₁₅BBrNO₂ 284.96 -Br (position 2) High leaving-group ability; suitable for nucleophilic substitutions
2-N-Boc-amino-6-ethoxycarbonylpyridine-4-boronic acid pinacol ester 374671-12-2 C₂₀H₃₁BN₂O₅ 390.28 -Boc-amino, -CO₂Et (positions 2,6) Bulky substituents improve solubility; used in peptide coupling
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The -CN group in the target compound increases boron’s electrophilicity compared to halogen (-Cl, -Br) or bulky substituents (e.g., Boc-amino). This may enhance reactivity in Suzuki couplings with electron-rich aryl halides . Halogenated analogs (e.g., -Cl, -Br) enable subsequent functionalization via cross-couplings or nucleophilic substitutions, broadening synthetic utility .

Steric and Solubility Considerations: Bulky groups like Boc-amino () improve solubility in polar solvents but may hinder coupling efficiency due to steric hindrance. The cyano group’s compact size balances reactivity and steric accessibility .

Stability: Nitrophenyl boronic esters degrade upon reaction with H₂O₂, forming phenols .

Biological Activity

2-Cyanopyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives have been widely studied for various applications, including their roles as anticancer, antibacterial, and antiviral agents. This article focuses on the biological activity of this compound, synthesizing findings from recent studies and case reports.

The compound is characterized by the following chemical formula: C12H15BN2O2C_{12}H_{15}BN_{2}O_{2} with a molecular weight of approximately 230.07 g/mol. Its structure features a pyridine ring with a cyano group and a boronic acid moiety, which are critical for its biological interactions.

Synthesis and Applications

Recent studies have highlighted efficient synthetic routes for this compound, often utilizing palladium-catalyzed reactions. For instance, a study demonstrated the successful borylation of chloroquinolines using bis(pinacolato)diboron under mild conditions, leading to the synthesis of various borylated compounds that can serve as pharmacological agents . This method not only enhances yield but also allows for the generation of compounds with potential biological activities.

Anticancer Activity

Boronic acids have been recognized for their anticancer properties, particularly in targeting proteasomes. The mechanism involves inhibiting proteasome activity, which is crucial for regulating cell cycle progression and apoptosis in cancer cells. For example, boronic acid derivatives have shown effective inhibition of cell growth in various cancer cell lines, with IC50 values indicating significant potency .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
BortezomibU2667.05Proteasome inhibition
This compoundMGC-8033.962G2/M phase arrest
Dipeptide boronic acidHepG-219.38Cell cycle arrest

Antiviral Activity

In addition to anticancer properties, boronic acids have demonstrated antiviral potential. Research indicates that certain derivatives can inhibit HIV replication by targeting viral proteases, showcasing their ability to interfere with viral life cycles . The structural features of this compound may enhance its binding affinity to viral targets.

Table 2: Antiviral Activity of Boronic Acid Derivatives

CompoundVirusIC50 (µM)Mechanism of Action
DarunavirHIV-110Protease inhibition
Boronic acid derivativeHIV5Competitive inhibition

Case Studies

Several case studies have illustrated the application of boron-based compounds in drug discovery. One notable study focused on developing novel anti-fibrotic drugs targeting homeodomain-interacting protein kinase 2 (HIPK2), where borylated compounds were synthesized and evaluated for their inhibitory effects . These compounds exhibited promising results in preclinical models, paving the way for further investigation into their therapeutic potential.

Q & A

Q. What strategies mitigate homocoupling side reactions in complex syntheses?

  • Methodological Answer : Optimize oxygen-free conditions (e.g., degas solvents with N₂) to suppress homocoupling. Use excess halide coupling partner (1.5–2.0 eq) and lower Pd loading (1–2 mol%) to favor cross-coupling. Monitor reaction progress with TLC/HPLC to terminate before side reactions dominate .

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